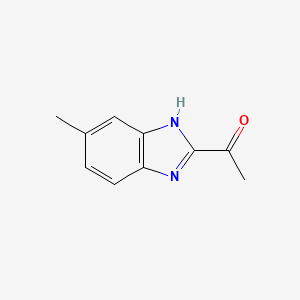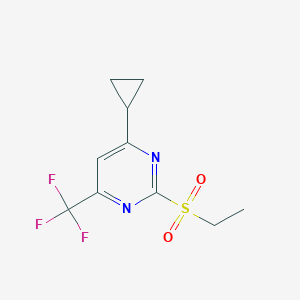
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a cyclopropyl group, an ethylsulfonyl group, and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the cyclopropyl, ethylsulfonyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while nucleophilic substitution of the trifluoromethyl group can lead to various substituted pyrimidines.
Scientific Research Applications
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The cyclopropyl group may contribute to the compound’s stability and overall bioactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 4-cyclopropyl-2-fluorobenzoate
Uniqueness
Compared to similar compounds, 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine stands out due to the presence of the ethylsulfonyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUVTARHGRRPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182899 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-29-8 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
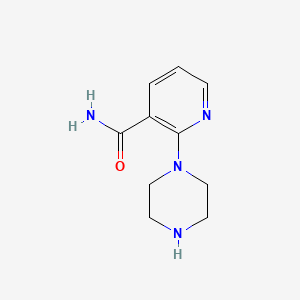
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

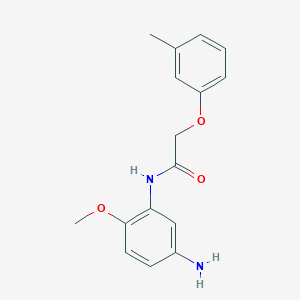
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)
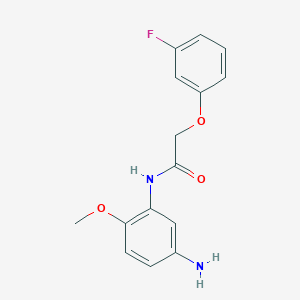

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
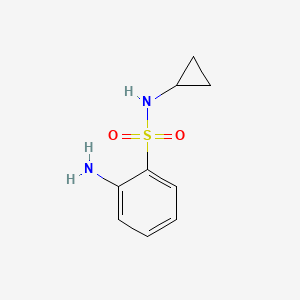
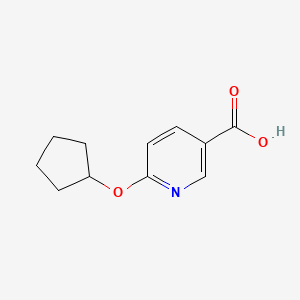
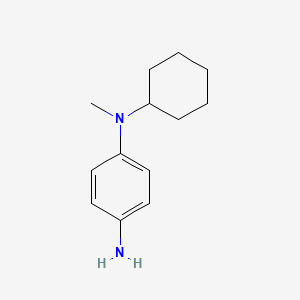
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)
